异戊酸薄荷酯

描述

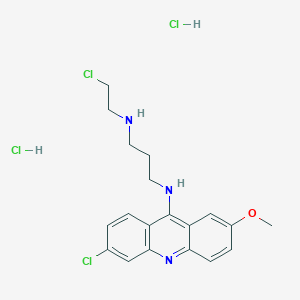

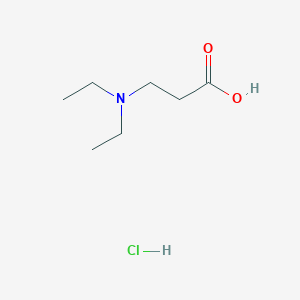

Menthyl isovalerate, also known as validolum, is the menthyl ester of isovaleric acid . It is a transparent oily, colorless liquid with a smell of menthol . It is very slightly soluble in ethanol, while practically insoluble in water . It is used as a food additive for flavor and fragrance .

Synthesis Analysis

Menthyl isovalerate is produced by typical esterification procedures with usual catalysts such as HCl or H2SO4, and is rather slow, usually done for 20+hr at 100°C or a bit higher .Molecular Structure Analysis

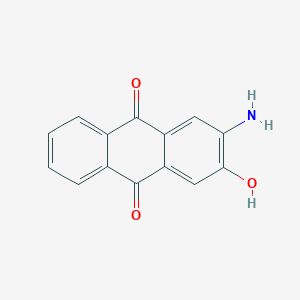

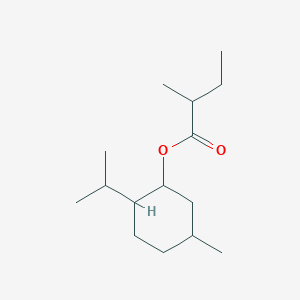

The molecular formula of Menthyl isovalerate is C15H28O2 . The molecular weight is 240.38 g/mol .Physical And Chemical Properties Analysis

Menthyl isovalerate has a boiling point of 260-262 °C/750 mmHg . Its density is 0.909 g/mL at 25 °C .科学研究应用

Synthesis of L-Menthyl Isovalerate

L-Menthyl Isovalerate can be synthesized by the esterification of isovaleric acid with L-menthol under microwave irradiation . This process is crucial for its wide range of practical applications .

Active Component in Spasmolytic Drugs

L-Menthyl Isovalerate is the main active component of the spasmolytic drug validol . It contributes to the therapeutic effects of the drug, which is used to treat spasms and provide relief from pain.

Food Flavoring

Menthyl Isovalerate is used as a flavor ingredient in the food industry . It imparts a unique taste and aroma to various food products, enhancing their sensory appeal.

Perfumery

Due to its pleasant and refreshing fragrance, Menthyl Isovalerate is used in the perfume industry . It is a key ingredient in many perfumes and fragrances.

Pharmaceuticals

In the pharmaceutical industry, Menthyl Isovalerate is used in the formulation of various medicines . Its therapeutic properties make it a valuable component in many pharmaceutical products.

Food Additives

Menthyl Isovalerate is also used as a food additive . It helps improve the taste and texture of food products, making them more palatable.

作用机制

Target of Action

Menthyl isovalerate, also known as validolum, is primarily targeted at sensory nerve receptors in the oral mucosa . The stimulation of these receptors leads to the release of endorphins , which are neurotransmitters that can relieve pain and induce feelings of pleasure or euphoria.

Mode of Action

Upon administration, menthyl isovalerate interacts with its primary targets, the sensory nerve receptors. This interaction triggers the release of endorphins, which subsequently bind to opioid receptors in the nervous system . This binding action inhibits the transmission of pain signals, thereby producing an analgesic effect .

Biochemical Pathways

The biochemical pathway involved in the action of menthyl isovalerate is the endorphin release pathway. Endorphins, once released, interact with the opioid receptors in the brain and nervous system, inhibiting the transmission of pain signals and inducing a state of relaxation .

Pharmacokinetics

It is known that the compound is a transparent oily, colorless liquid with a smell of menthol . It is very slightly soluble in ethanol, while practically insoluble in water , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of menthyl isovalerate’s action primarily involve the modulation of sensory nerve receptor activity and the subsequent release of endorphins . This leads to the inhibition of pain signal transmission, resulting in analgesic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of menthyl isovalerate. For instance, the presence of inhibitors such as ammonium, sulfide, and chlortetracycline (CTC) can affect the oxidation of isovalerate, a key intermediate during anaerobic digestion . These inhibitors can therefore potentially impact the effectiveness of menthyl isovalerate.

安全和危害

Menthyl isovalerate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is advised to wash with plenty of soap and water .

未来方向

Menthyl isovalerate is currently used as a food additive for flavor and fragrance . In Poland, Bulgaria, Romania, and the former Soviet Union states including Russia, menthyl isovalerate mixed with roughly 25% menthol is sold as an anxiolytic under various trade names including Extravalerianic, Validol, Valofin, and Menthoval . This suggests potential future directions in the development of anxiolytic medications.

属性

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQSSWZYPCCBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861678 | |

| Record name | Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless to pale yellowish oily liquid with a sweet herbaceous odour, Colourless liquid; Sweet herbaceous aroma | |

| Record name | Menthyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Menthyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, 1 ml in 10 ml 80% alcohol (in ethanol), Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Menthyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Menthyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.910, 0.903-0.911 | |

| Record name | Menthyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Menthyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Menthyl isovalerate | |

CAS RN |

16409-46-4, 89-47-4 | |

| Record name | Menthyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16409-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is menthyl isovalerate and what is its molecular structure?

A1: Menthyl isovalerate, also known as validol, is an ester formed by the condensation of menthol and isovaleric acid. [] Its molecular formula is C15H28O2 and its molecular weight is 240.38 g/mol. []

Q2: Are there any spectroscopic data available for menthyl isovalerate?

A2: Yes, infrared (IR) spectroscopy combined with Density Functional Theory (DFT) calculations using the B3LYP/6-31++G** force field has been used to characterize the structure of menthyl isovalerate. [] This analysis provided detailed information on bond lengths and vibrational frequencies.

Q3: How is menthyl isovalerate synthesized?

A3: Menthyl isovalerate can be synthesized through several methods:

- Esterification of l-menthol and isovaleric acid: This reaction can be catalyzed by macroporous resin supported Ce4+. Optimal conditions for this synthesis include a catalyst amount of 2% (relative to the total mass of l-menthol and isovaleric acid), a 1:1.6 molar ratio of l-menthol to isovaleric acid, a reaction temperature of 120°C, and a reaction time of 6 hours. These conditions result in an 80% yield of menthyl isovalerate. []

- Hydrocarbalkoxylation of isobutylene: This method involves reacting isobutylene with carbon monoxide and menthol in the presence of a palladium-phosphine catalyst system like Pd(OAc)2 + PPh3 + p-CH3C6H4SO3OH. []

Q4: What are the applications of menthyl isovalerate?

A4: Menthyl isovalerate is primarily known as an active component in the medication validol. [] Validol is used for its purported therapeutic effects, but more research is needed to fully understand its mechanism of action and efficacy.

Q5: Are there any analytical methods for determining the concentration of menthyl isovalerate?

A5: Yes, gas chromatography (GC) with flame-ionization detection has been successfully employed to determine the concentration of menthyl isovalerate in tablet dosage forms. [] This method utilizes n-octanol as an internal standard and a HP-FFAP (nitroterephthalic acid modified polyethylene glycol) fused silica capillary column for separation.

Q6: Has menthyl isovalerate been found in natural sources?

A6: Yes, menthyl isovalerate has been identified as a constituent in the essential oils of several plants, including:

- Tanacetum elburensis Mozaff: Menthyl isovalerate constitutes 20.0% of the oil. []

- Tanacetum polycephalum subsp. duderanum: It represents 2.94% of the flower oil. []

- Blueberry seed oil: Menthyl isovalerate is a principal constituent, accounting for 30.06% of the volatiles. []

Q7: Are there any known catalysts for the synthesis of menthyl isovalerate?

A8: Research indicates that macroporous resin-supported Ce4+ and palladium-phosphine complexes can effectively catalyze the synthesis of menthyl isovalerate. [, ] The Ce4+ catalyst can be recycled more than five times without significant loss of activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。